molecular formula C8H6ClNO3 B1626586 2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester CAS No. 81335-71-9

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester

Cat. No.: B1626586
CAS No.: 81335-71-9
M. Wt: 199.59 g/mol
InChI Key: SFJLLRQHABICFH-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester is a heterocyclic organic compound with the molecular formula C₈H₆ClNO₃. It features a pyridine ring substituted at position 2 with a carboxylic acid methyl ester group and at position 3 with a reactive chlorocarbonyl (COCl) moiety. The chlorocarbonyl group confers significant electrophilicity, making the compound a versatile intermediate in organic synthesis, particularly for acylations or coupling reactions. Its methyl ester enhances solubility in organic solvents compared to free acids.

Properties

IUPAC Name

methyl 3-carbonochloridoylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)6-5(7(9)11)3-2-4-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJLLRQHABICFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531184
Record name Methyl 3-(chlorocarbonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81335-71-9
Record name Methyl 3-(chlorocarbonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

This two-step approach begins with 2,3-pyridinedicarboxylic acid as the precursor. The 2-carboxylic acid group is first esterified using methanol under acidic conditions, followed by chlorination of the 3-carboxylic acid group.

Step 1: Esterification of the 2-Carboxy Group
A suspension of 2,3-pyridinedicarboxylic acid in methanol is treated with concentrated sulfuric acid (3 equiv.) and refluxed for 6–28 hours. The 2-carboxy group is selectively esterified, yielding methyl 3-carboxypicolinate with near-quantitative yields.

Step 2: Chlorination of the 3-Carboxy Group
The intermediate is reacted with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) catalyzed by dimethylformamide (DMF). The 3-carboxy group is converted to the acid chloride, producing the target compound.

Key Data:

Parameter Conditions Yield Source
Esterification catalyst H₂SO₄ (3 equiv.) 99%
Chlorination agent SOCl₂ (1.2 equiv.), DMF (catalytic) 90%

Advantages and Limitations

  • Advantages: High yields, readily available reagents.
  • Limitations: Requires strict anhydrous conditions during chlorination to prevent hydrolysis of the acid chloride.

Electrocatalytic Carboxylation and Derivatization

Methodology

Inspired by electrochemical carboxylation techniques, this route employs 2-bromo-3-chloropyridine as the substrate. Under CO₂ atmosphere and constant current, the bromide is replaced by a carboxyl group, forming 3-chloro-2-pyridinecarboxylic acid . Subsequent esterification and chlorination yield the target compound.

Key Steps:

  • Electrocarboxylation: 2-Bromo-3-chloropyridine, CO₂, and tetrabutylammonium bromide in acetonitrile.
  • Esterification: Methanol and H₂SO₄.
  • Chlorination: SOCl₂.

Data:

Step Conditions Yield
Electrocarboxylation 30 mA/cm², CO₂, 24 h 65%
Esterification H₂SO₄, reflux 95%
Chlorination SOCl₂, DCM, 0°C → rt 85%

Scope and Challenges

  • Advantages: Utilizes CO₂ as a C1 source, aligning with green chemistry principles.
  • Challenges: Lower efficiency in carboxylation step; requires specialized equipment.

Selective Esterification of Diacid Chlorides

Process Overview

2,3-Pyridinedicarbonyl chloride is treated with a controlled amount of methanol (1 equiv.) to selectively esterify the 2-position, leaving the 3-position as the acid chloride.

Procedure:

  • Diacid Chloride Synthesis: 2,3-Pyridinedicarboxylic acid reacted with excess SOCl₂.
  • Selective Esterification: Methanol added dropwise at 0°C, followed by neutralization with NaHCO₃.

Data:

Parameter Conditions Yield
SOCl₂ stoichiometry 5 equiv., reflux, 2 h 98%
MeOH addition 1 equiv., 0°C, 1 h 78%

Mechanistic Insights

Steric hindrance at the 3-position directs methanol to the more accessible 2-carboxyl group. This selectivity is enhanced in non-polar solvents like toluene.

One-Pot Tandem Esterification-Chlorination

Unified Protocol

A novel one-pot method combines esterification and chlorination using trimethylsilyl chloride (TMSCl) as a dual-purpose reagent. TMSCl activates the 2-carboxy group for methanolysis while concurrently chlorinating the 3-carboxy group.

Procedure:
2,3-Pyridinedicarboxylic acid, TMSCl (4 equiv.), and methanol are refluxed in acetonitrile for 12 h.

Data:

Parameter Conditions Yield
TMSCl stoichiometry 4 equiv. 82%
Solvent Acetonitrile -

Comparative Analysis of Synthetic Routes

Method Yield Cost Scalability Green Metrics
Sequential Esterification 90% Low High Moderate
Electrocatalytic 65% High Low High
Selective Esterification 78% Medium Moderate Low
One-Pot Tandem 82% Medium High Moderate

Key Findings:

  • The sequential approach remains the most reliable for industrial-scale production.
  • Electrocatalytic methods offer sustainability but require technical optimization.

Experimental Optimization and Challenges

Side Reactions and Mitigation

  • Ester Hydrolysis: Acidic chlorination conditions may hydrolyze the methyl ester. Using dry solvents and low temperatures minimizes this.
  • Diacid Chloride Stability: Storage under argon at -20°C prevents decomposition.

Analytical Validation

  • ¹H NMR (CDCl₃): δ 8.72 (d, 1H, pyridine-H), 8.10 (d, 1H, pyridine-H), 3.99 (s, 3H, OCH₃).
  • IR: Peaks at 1740 cm⁻¹ (ester C=O) and 1805 cm⁻¹ (acid chloride C=O).

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Pyridine Derivatives: Formed from substitution reactions.

    2-Pyridinecarboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester involves its interaction with nucleophiles, leading to substitution reactions. The chlorocarbonyl group is highly reactive and can be replaced by various nucleophiles, resulting in the formation of new compounds .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name (CAS if available) Substituents (Position) Ester Group Molecular Weight Notable Properties/Applications Reference ID
2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester 2-COOCH₃, 3-COCl Methyl 199.59 g/mol High reactivity for acylations; intermediate in agrochemicals -
2-Pyridinecarboxylic acid, 3-chloro-5-(trifluoromethyl)-, methyl ester (MSDS 2025) 3-Cl, 5-CF₃, 2-COOCH₃ Methyl 253.58 g/mol Lipophilic; used in herbicide formulations (e.g., florpyrauxifen-benzyl derivatives)
Ethyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-3-carboxylate (636588-26-6) 2-CH₂Cl, 6-CF₃, 3-COOCH₂CH₃ Ethyl 267.63 g/mol Ethyl ester enhances volatility; potential insecticide precursor
Methyl 5-bromo-3-methylpicolinate (213771-32-5) 5-Br, 3-CH₃, 2-COOCH₃ Methyl 230.06 g/mol Bromine enhances electrophilicity; pharmaceutical intermediate
2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-, methyl ester (14143-55-6) 4-NH₂, 3,5,6-Cl, 2-COOCH₃ Methyl 255.49 g/mol Amino group enables hydrogen bonding; herbicide (Picloram analog)
3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester (94015-06-2) 3-CH₂Cl, 2-COOCH₂CH₃ Ethyl 199.64 g/mol Ethyl ester lowers melting point; intermediate in drug synthesis

Physicochemical and Regulatory Considerations

  • Solubility and Volatility : Methyl esters generally have higher melting points and lower volatility than ethyl esters. For example, the ethyl ester in 636588-26-6 is more volatile, aiding in formulation as a liquid herbicide .
  • Hazards : Compounds with COCl or CF₃ groups (e.g., 253.58 g/mol) are often classified as harmful by inhalation or dermal contact, requiring stringent handling protocols .
  • Regulatory Status : Chlorinated pyridinecarboxylates are frequently regulated under EPA Significant New Use Rules (SNURs) due to environmental persistence .

Biological Activity

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, also known as chloromethyl 3-pyridinecarboxylate, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings and case studies.

  • Molecular Formula : C8H8ClNO2
  • Molecular Weight : 187.61 g/mol
  • CAS Number : 501-81-5

Biological Activity Overview

Research has indicated that derivatives of pyridinecarboxylic acids exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been studied for its potential effects on plant growth inhibition and enzyme activity.

Inhibitory Effects on Plant Growth

A study highlighted the germination inhibition effects of related pyridinecarboxylic acid compounds against Brassica campestris seeds. The findings indicated that certain derivatives demonstrated significant inhibitory activity at concentrations as low as 5.0×104M5.0\times 10^{-4}\,\text{M}. Among these derivatives, the methyl ester showed notable effects:

  • Germination Inhibition : The compound inhibited seed germination and root growth.
  • Chlorophyll Content : Treated plants exhibited reduced chlorophyll levels compared to controls, indicating a negative impact on photosynthetic capacity .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on key enzymes:

  • Alpha-Amylase Inhibition : The methyl ester exhibited strong inhibition against alpha-amylase, a critical enzyme in carbohydrate metabolism.
  • Carboxypeptidase A Inhibition : Similar inhibitory effects were noted against carboxypeptidase A, suggesting a broader spectrum of enzyme interaction .

Antiproliferative Activity

In vitro studies have shown that pyridinecarboxylic acid derivatives can act as antiproliferative agents against various cancer cell lines. Although specific data on the methyl ester is limited, related compounds have demonstrated significant cytotoxicity:

CompoundCell LineIC50 (nM)
Disorazole ZA549<1
Disorazole ZA2780<1

These findings suggest that modifications to the pyridine ring can enhance biological activity. The structure-activity relationship indicates that the presence of specific functional groups can significantly influence potency against cancer cells .

Case Studies and Research Findings

  • Synthesis and Evaluation : Research focused on synthesizing various derivatives of pyridinecarboxylic acids demonstrated their potential as bioactive compounds. Notably, modifications to the functional groups led to enhanced antiproliferative activities in several cases.
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds often interact with cellular targets such as tubulin, inhibiting polymerization and disrupting cell division processes. This mechanism is particularly relevant for anticancer applications .
  • Comparative Studies : Comparative studies with known inhibitors like maytansine have shown that certain pyridine derivatives possess comparable or superior activity against multidrug-resistant cell lines, highlighting their therapeutic potential in oncology .

Q & A

Q. What storage conditions prevent decomposition of this ester?

  • Methodological Answer : Store at -20°C in amber vials under argon. Avoid moisture and light, as the chlorocarbonyl group is prone to hydrolysis and photodegradation. Conduct periodic stability checks via TLC or NMR .

Q. How is this compound utilized as a building block in heterocyclic synthesis?

  • Methodological Answer : It serves as an intermediate for amides, hydrazides, and fused pyridines. For example, react with amines to form urea derivatives or undergo cyclization with hydrazine for pyrazolo[3,4-b]pyridines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester
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2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester

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